molecular formula C7H15BrO B6612784 1-bromo-4-(propan-2-yloxy)butane CAS No. 51748-44-8

1-bromo-4-(propan-2-yloxy)butane

Cat. No. B6612784
Key on ui cas rn: 51748-44-8
M. Wt: 195.10 g/mol
InChI Key: WPMITPIOKXNEQI-UHFFFAOYSA-N
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Patent
US04025641

Procedure details

The above compound is produced in analogous manner to that described in Example 10, but using isopropanol and 1,4-dibromo butane and sodium instead of sodium hydride. B.P.: 90°-91°/34 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5]Br.[Na].[CH:8]([OH:11])([CH3:10])[CH3:9]>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][O:11][CH:8]([CH3:10])[CH3:9] |^1:6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above compound is produced in analogous manner to that

Outcomes

Product
Name
Type
Smiles
BrCCCCOC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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